(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a methyl group, an acetylbiphenyl group, and an aminopropanoate group. The presence of the hydrochloride indicates that it is a salt of the corresponding base .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetylbiphenyl group would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amino group could participate in condensation reactions, and the acetyl group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often exhibit strong absorption and emission properties, making them potentially useful in applications such as fluorescence sensing .Scientific Research Applications
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study described the use of a compound similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in photopolymerization. This compound, bearing a chromophore group, decomposes under UV irradiation to generate radicals, which are crucial in the photopolymerization process (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
- Creation of Fused Heterocyclic Systems : Research showed that derivatives of compounds similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate can react with N- and C-nucleophiles to produce various heterocyclic systems, which are valuable in chemical synthesis (Selič & Stanovnik, 1997).
Nonlinear Optical Materials
- Development of Nonlinear Optical Materials : A study highlighted the growth of crystals from a compound closely related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate for use in nonlinear optics, a field relevant in laser technology and telecommunications (Rao et al., 1991).
Anticancer Drug Research
- Potential in Anticancer Drugs : In a study, amino acetate functionalized organotin(IV) complexes, which bear a resemblance to the compound , were synthesized and shown to have significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Antibacterial Activity
- Evaluation of Antibacterial Properties : Research was conducted to estimate the antibacterial activity of compounds structurally similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate. This indicates potential applications in developing new antibacterial agents (Isakhanyan et al., 2014).
Crystal Growth for Optical Applications
- Crystal Growth for Optical Use : A study focused on the growth of single crystals from a compound related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate, which is relevant in the field of optics and materials science (Périgaud & Nicolau, 1986).
Anti-Inflammatory Activity
- Potential Anti-Inflammatory Uses : A study synthesized diastereomeric acids similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate and evaluated their anti-inflammatory activity. This suggests possible medical applications in treating inflammation (Dilber et al., 2008).
Future Directions
Properties
IUPAC Name |
methyl (2S)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZLEZYCWGMSK-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.